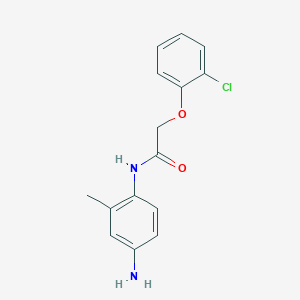

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide

Description

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide is an acetamide derivative characterized by a 2-chlorophenoxy group and a 4-amino-2-methylphenyl substituent. It is commercially available for research purposes (e.g., catalog number sc-329754) .

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10-8-11(17)6-7-13(10)18-15(19)9-20-14-5-3-2-4-12(14)16/h2-8H,9,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEHAOYPEDRZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide typically begins with 4-amino-2-methylphenol and 2-chlorophenoxyacetic acid.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry:

Catalysis: N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

Pharmaceuticals: Due to its structural features, this compound may be explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

Industry:

Materials Science: The compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide involves its interaction with molecular targets such as enzymes or receptors. The amino and chlorophenoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations in Phenoxy Acetamides

The compound’s activity is influenced by the position and nature of substituents on the phenoxy and phenylacetamide groups. Key comparisons include:

Key Observations :

- Amino Group: The 4-amino-2-methylphenyl group distinguishes it from derivatives like N-(3-chloro-4-methylphenyl) analogs, which lack the amine, possibly influencing solubility and hydrogen-bonding capacity .

Pharmacological Activity Comparisons

Antimicrobial Activity

- Analogues with Piperazine/Benzothiazole Groups : Compounds such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(thiazol-2-yl)acetamide (49) exhibit potent gram-positive antibacterial and antifungal activity, respectively . The target compound lacks these heterocyclic moieties, suggesting divergent antimicrobial mechanisms.

- The target compound’s acetamide core may offer improved metabolic stability compared to chalcones’ reactive ketone group .

Anticancer Activity

- Quinazoline Sulfonyl Derivatives: Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) exhibit IC50 values in the nanomolar range against HCT-116 and MCF-7 cell lines . The absence of a sulfonyl-quinazoline group in the target compound implies distinct anticancer pathways.

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an amino group, a methyl group, and a chlorophenoxy moiety. These functional groups contribute to its biological activity by facilitating interactions with various biomolecules.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities. This interaction can lead to therapeutic effects, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study involving N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate activity against Gram-negative bacteria and yeast .

| Compound | Target Organisms | Effectiveness |

|---|---|---|

| This compound | S. aureus, MRSA | Effective |

| Similar Compounds | E. coli, C. albicans | Moderate |

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative effects . The compound's structure allows it to modulate key signaling pathways involved in cancer progression.

Case Studies

-

Antiparasitic Activity : A related study identified potent antiparasitic activities in compounds structurally similar to this compound, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Compounds showed selective toxicity towards the parasite with minimal effects on mammalian cells .

Compound EC50 (μM) Selectivity Compound 73 (analog) 0.001 >30-fold - Antimicrobial Screening : Another study screened various N-substituted phenyl derivatives for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings confirmed that halogenated derivatives exhibited enhanced activity against pathogenic bacteria and fungi .

Q & A

Basic: What are the common synthetic routes for N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide?

The compound is typically synthesized via multi-step coupling reactions. A standard approach involves:

- Amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base .

- Sequential reactions starting with chlorophenoxy acetic acid derivatives and aromatic amines, monitored by TLC (hexane:ethyl acetate, 9:3) for intermediate purity .

- Final purification via recrystallization or column chromatography.

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of structurally similar acetamides?

Optimization strategies include:

- Temperature control : Maintaining sub-5°C during TBTU addition to minimize side reactions .

- Stoichiometric adjustments : Increasing TBTU molar equivalents (1.5–2.0×) to drive amide coupling to completion .

- Solvent selection : Using anhydrous DCM to enhance reagent solubility and reaction homogeneity.

- Real-time monitoring : Employing TLC and NMR to track intermediates and adjust reaction times dynamically .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Key methods include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amide carbonyl at ~168 ppm) .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

- X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks .

- Elemental analysis : Validates purity (<0.5% deviation from theoretical C/H/N values) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR splitting or MS adducts) require:

- Cross-validation : Comparing data with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) .

- Dynamic NMR experiments : To detect conformational flexibility or tautomerism.

- High-resolution MS : Distinguishing isotopic patterns from impurities.

- Crystallographic refinement : Using X-ray data to resolve ambiguous NOE correlations .

Basic: What biological activities are associated with this compound and its analogs?

Analogous acetamides exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC ≤ 25 µg/mL) .

- Anticancer potential : Moderate inhibition of cancer cell lines (e.g., IC50 ~50 µM in breast cancer models) .

- Enzyme modulation : Interactions with kinases or cytochrome P450 isoforms .

Advanced: How can in vitro assays be designed to evaluate the compound’s efficacy in cancer models?

Recommended protocols:

- Cell viability assays : MTT or resazurin-based tests across multiple cell lines (e.g., MCF-7, HeLa) .

- Apoptosis markers : Caspase-3/7 activation and Annexin V staining.

- Target validation : siRNA knockdown of suspected targets (e.g., Bcl-2) paired with dose-response studies.

- Synergy studies : Combining with standard chemotherapeutics (e.g., doxorubicin) to assess combinatorial effects .

Basic: What structural features influence the compound’s reactivity and bioactivity?

Critical motifs include:

- Chlorophenoxy group : Enhances lipophilicity and π-π stacking with biological targets .

- Acetamide linker : Facilitates hydrogen bonding to enzyme active sites (e.g., via N–H···O interactions) .

- Amino-methyl substitution : Modulates solubility and metabolic stability .

Advanced: How do computational methods aid in studying structure-activity relationships (SAR)?

Approaches include:

- Molecular docking : Predicting binding poses with targets like EGFR or PARP using AutoDock Vina .

- QSAR modeling : Correlating substituent electronic parameters (e.g., Hammett σ) with bioactivity .

- MD simulations : Assessing conformational stability in aqueous and lipid bilayer environments .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Common issues:

- Matrix interference : From proteins or lipids in plasma/tissue homogenates.

- Low volatility : Requiring derivatization for GC-MS analysis.

- Sensitivity limits : Addressed via UHPLC-MS/MS with LOQ ≤ 1 ng/mL .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical studies?

Strategies involve:

- Microsomal assays : Incubating with liver microsomes (human/rat) and monitoring parent compound depletion via LC-MS .

- CYP inhibition screening : Using fluorogenic substrates for CYP3A4/2D6 .

- Metabolite identification : High-resolution MS/MS to detect phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.